Lipid 8

mRNA delivery lipid nanoparticle spleen tropism

Lipid 8 (CAS: 2226547-25-5) is an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, including mRNA and siRNA. It features a unique molecular architecture combining linoleyl (C18:2) hydrophobic tails with an ethanolamine linker, conferring distinct cell-type specific delivery properties compared to alternative lipids with different linker chemistries (e.g., hydrazine or hydroxylamine) or tail structures.

Molecular Formula C44H82N2O2
Molecular Weight 671.1 g/mol
Cat. No. B10855893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid 8
Molecular FormulaC44H82N2O2
Molecular Weight671.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCN(C)C
InChIInChI=1S/C44H82N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-46(42-43-48-44(47)38-37-39-45(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-43H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
InChIKeyVXHLVEWQGUIWMM-KWXKLSQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipid 8: Ionizable Amino Lipid for mRNA and siRNA Nanoparticle Delivery with Cell-Type Specific Tropism


Lipid 8 (CAS: 2226547-25-5) is an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, including mRNA and siRNA. It features a unique molecular architecture combining linoleyl (C18:2) hydrophobic tails with an ethanolamine linker, conferring distinct cell-type specific delivery properties compared to alternative lipids with different linker chemistries (e.g., hydrazine or hydroxylamine) or tail structures [1]. The compound is applied in research focused on drug delivery, gene therapy, and immunotherapy . A related formulation, LNP Lipid-8 (11-A-M, CAS: 2408140-60-1), demonstrates enhanced selectivity for T cells without requiring targeting ligands, underscoring the structural importance of its ionizable lipid core .

Why Lipid 8 Formulations Require Precise Selection Over Generic Ionizable Lipids for Cell-Specific Delivery


Ionizable lipids are not functionally interchangeable; their performance is dictated by precise chemical features including linker chemistry, hydrophobic tail composition, and head group design, which collectively determine LNP tropism, endosomal escape efficiency, and safety profile. Substituting Lipid 8 with another ionizable lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315) without empirical validation risks altering critical delivery parameters [1]. Notably, Lipid 8's ethanolamine linker confers superior RNA delivery efficacy compared to hydrazine-based linkers [2], while its specific tail structure drives a distinct spleen-to-liver distribution ratio not replicated by analogs like Lipid 6 or Lipid 23 [3]. Furthermore, LNP formulations containing Lipid 8 exhibit marked T-cell selectivity without exogenous targeting ligands—a property that generic, liver-tropic ionizable lipids do not possess . These quantitative differences mandate product-specific validation for applications requiring extrahepatic or cell-type specific nucleic acid delivery.

Quantitative Evidence Guide for Lipid 8: Comparator-Based Performance Metrics in LNP-Mediated Delivery


Enhanced Spleen-to-Liver Luciferase Signal Ratio Compared to Lipid 6 LNP Formulations

In a comparative in vivo mRNA delivery study, LNPs formulated with Lipid 8 exhibited the highest 'spleen-to-liver' ratio of luciferase signal intensity among all tested ionizable lipids, including Lipid 6 [1]. This metric quantifies extrahepatic delivery preference, where higher values indicate reduced liver accumulation and enhanced spleen targeting.

mRNA delivery lipid nanoparticle spleen tropism

Linker-Dependent mRNA Delivery Efficacy: Ethanolamine (Lipid 8) Superior to Hydrazine Linkers

Comparative analysis of linker chemistry impact on RNA delivery revealed that ethanolamine linkers (as in Lipid 8) provide superior efficacy compared to hydrazine linkers [1]. This structure-activity relationship is supported by in vitro and in vivo data where Lipid 8 consistently outperformed hydrazine-based analogs.

ionizable lipid linker chemistry RNA delivery

LNP Lipid-8 Exhibits Superior T-Cell Selectivity Over Hepatocytes Without Targeting Ligands

LNP Lipid-8 (11-A-M) demonstrates significantly higher selectivity for T cells compared to hepatocytes, achieving this specificity without the use of exogenous targeting ligands . This intrinsic tropism is mediated via endogenous lipid transport pathways.

siRNA delivery T-cell targeting cell specificity

Conserved High Encapsulation Efficiency (>70%) and Long-Term Stability of Lipid 8-Based LNPs

Lipid 8-based LNPs encapsulating mRNA achieved encapsulation efficiency >70% across all formulations tested, with consistent physicochemical properties (size: 40-80 nm, ζ-potential: -7 to +2 mV) [1]. Stability studies confirmed that size, PDI, and RNA encapsulation remained stable for over one month at 2-8°C.

LNP formulation encapsulation efficiency storage stability

Significant GFP Gene Silencing in Mouse Models Following LNP Lipid-8/siGFP Administration

In vivo administration of LNP Lipid-8 loaded with GFP siRNA (siGFP) resulted in significant GFP gene silencing in mouse models, confirming functional delivery of siRNA cargo to target cells . The degree of silencing, while reported as 'significant' without an exact percentage reduction, demonstrates biological efficacy in a well-established reporter system.

siRNA gene silencing in vivo efficacy GFP reporter

Favorable Safety Profile with Absence of Overt Liver Targeting and Toxicity in Preclinical Models

LNP Lipid-8 demonstrated good efficacy and safety in both cellular and animal models, with a notable absence of obvious liver targeting and associated toxicity . This contrasts with many clinically used ionizable lipids (e.g., DLin-MC3-DMA, ALC-0315) which are engineered for strong hepatic tropism and may exhibit dose-limiting hepatotoxicity.

toxicity liver safety in vivo tolerance

Recommended Application Scenarios for Lipid 8 and LNP Lipid-8 Based on Verified Evidence


Spleen-Targeted mRNA Delivery for Immunotherapy and Vaccine Development

Lipid 8-based LNPs exhibit the highest spleen-to-liver luciferase signal ratio among tested ionizable lipids, making them particularly suitable for applications requiring robust extrahepatic mRNA expression in splenic immune cells [1]. This includes development of mRNA vaccines, cancer immunotherapies, and immune-modulatory therapies where antigen presentation in the spleen is desired.

T-Cell Specific siRNA Gene Silencing for Autoimmune and Oncology Research

LNP Lipid-8 selectively delivers siRNA to T cells (especially CD8+ T cells) without requiring targeting ligands, enabling efficient gene silencing in this therapeutically relevant population . This application is highly relevant for preclinical studies in T-cell mediated autoimmune diseases, adoptive cell therapy enhancement, and oncology.

Non-Hepatotoxic Nucleic Acid Delivery in Repeat-Dosing Regimens

Unlike many ionizable lipids that exhibit strong liver tropism and associated toxicity, LNP Lipid-8 demonstrates no obvious liver targeting or toxicity in preclinical models . This property supports its use in chronic or repeat-dosing studies where cumulative hepatic damage is a concern.

Benchmarking Linker-Dependent LNP Performance in RNA Delivery Optimization

Lipid 8, with its ethanolamine linker, serves as a validated reference lipid for studies exploring the impact of linker chemistry on LNP efficacy. Comparative data show ethanolamine linkers outperform hydrazine linkers, providing a quantitative baseline for screening novel ionizable lipid libraries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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